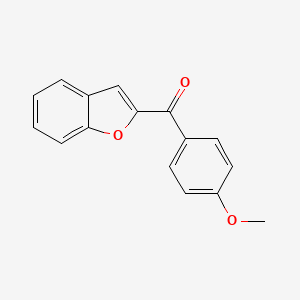

2-(4-Methoxybenzoyl)benzofuran

Description

BenchChem offers high-quality 2-(4-Methoxybenzoyl)benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxybenzoyl)benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

1-benzofuran-2-yl-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)16(17)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3 |

InChI Key |

NBZQDHFJJVOLEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methoxybenzoyl)benzofuran in Various Solvents

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of a potential therapeutic agent is paramount. Among these, solubility and stability are cornerstone parameters that dictate a compound's journey from a laboratory curiosity to a viable medicinal product. This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the solubility and stability of 2-(4-Methoxybenzoyl)benzofuran, a heterocyclic ketone with a structural motif of interest in medicinal chemistry. The benzofuran core is prevalent in numerous biologically active natural and synthetic compounds, exhibiting a wide array of therapeutic properties including anticancer, antifungal, and anti-inflammatory activities.[1][2] Therefore, a thorough characterization of its solubility and stability is a critical step in harnessing its therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental designs. By adopting a first-principles approach, we aim to equip the reader with the expertise to conduct robust and self-validating assessments of this and similar molecules.

Physicochemical Profile of 2-(4-Methoxybenzoyl)benzofuran

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

Table 1: Physicochemical Properties of 2-(4-Methoxybenzoyl)benzofuran and Related Structures

| Property | Value/Information | Source |

| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | PubChem |

| Molecular Formula | C₂₀H₂₀O₃ | PubChem[3] |

| Molecular Weight | 308.4 g/mol | PubChem[3] |

| Appearance | White to almost white crystalline powder (for a related compound) | Chem-Impex[4] |

| Melting Point | 117 - 121 °C (for a related compound) | Chem-Impex[4] |

| Predicted logP | 5.5 | PubChem[3] |

| Topological Polar Surface Area | 39.4 Ų | PubChem[3] |

The predicted high logP value suggests that 2-(4-Methoxybenzoyl)benzofuran is a lipophilic compound, which would indicate a preference for non-polar organic solvents over aqueous media. The presence of the ketone and ether functional groups, however, allows for some degree of polarity and potential for hydrogen bonding, which can influence its solubility in a range of solvents.

Equilibrium Solubility Determination: A Methodological Deep Dive

The thermodynamic equilibrium solubility is a critical parameter that defines the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure. For pre-formulation studies, a comprehensive understanding of a compound's solubility in various solvent systems is indispensable.

The Shake-Flask Method (ICH Guideline Compliant)

The gold standard for determining equilibrium solubility is the shake-flask method.[5] Its widespread acceptance stems from its simplicity, reliability, and the directness with which it measures the thermodynamic solubility limit.

Experimental Workflow: Shake-Flask Solubility Assessment

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of 2-(4-Methoxybenzoyl)benzofuran.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C20H20O3 | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Benzofuran Derivatives in Medicinal Chemistry

From Synthetic Architecture to Clinical Efficacy

Executive Summary

The benzofuran scaffold (benzo[b]furan) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the structural utility of benzofuran derivatives, moving beyond basic literature review to provide a functional roadmap for drug design.[1][2] We analyze the causality between specific substitution patterns and biological outcomes (SAR), detail robust synthetic protocols, and examine the mechanistic grounding of approved and investigational therapeutics.

Synthetic Architectures & Methodologies[3][4][5]

The utility of benzofuran lies in its synthetic accessibility. While natural extraction (e.g., from Styrax species) is possible, high-throughput medicinal chemistry relies on modular synthesis.

The Rap-Stoermer Reaction: A Robust Gateway

For generating 2-aroylbenzofurans, the Rap-Stoermer reaction is the industry standard due to its atom economy and operational simplicity. It involves the reaction of salicylaldehydes with

Mechanistic Insight: The reaction proceeds via a cascade: base-catalyzed nucleophilic substitution (O-alkylation) followed by an intramolecular aldol-type condensation and subsequent dehydration.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for selecting between Rap-Stoermer and Sonogashira coupling based on substrate availability and target substitution.

Caption: Decision matrix for benzofuran synthesis comparing Rap-Stoermer and Sonogashira pathways.

Therapeutic Frontiers & SAR Analysis

Anticancer Activity: Tubulin Targeting

Benzofuran derivatives, particularly those mimicking the combretastatin A-4 pharmacophore, act as potent microtubule destabilizing agents.

-

Mechanism: These compounds bind to the colchicine-binding site of

-tubulin.[4] This binding inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2] -

Key SAR Insight: The presence of methoxy groups (trimethoxy motif) on the pendant phenyl ring (mimicking the A-ring of colchicine) is critical for high affinity. Substitution at the C-2 position of the benzofuran core stabilizes the molecular configuration within the tubulin pocket [1].

Antimicrobial Activity: DNA Gyrase Inhibition

Recent studies highlight benzofuran-pyrazole hybrids as potent inhibitors of E. coli DNA gyrase B.

-

Mechanism: These hybrids competitively bind to the ATP-binding pocket of the GyrB subunit, preventing the energy transduction required for DNA supercoiling.

-

Efficacy: Lead compounds have demonstrated IC

values (~9.80 µM) comparable to ciprofloxacin, validating the benzofuran core as a scaffold for overcoming fluoroquinolone resistance [2].

Cardiovascular: The Amiodarone Paradigm

Amiodarone remains a cornerstone Class III antiarrhythmic, but its toxicity profile drives the development of analogs like Dronedarone.

Table 1: Comparative Analysis of Benzofuran Antiarrhythmics

| Feature | Amiodarone | Dronedarone | Structural Causality |

| Core Structure | Di-iodinated Benzofuran | Non-iodinated Benzofuran | Iodine removal eliminates thyroid toxicity risks.[5] |

| Lipophilicity | Very High | Reduced | Addition of methylsulfonamide group in Dronedarone reduces lipophilicity.[5] |

| Half-Life | Weeks to Months | ~24 Hours | Reduced lipophilicity prevents deep tissue accumulation (e.g., adipose/lung). |

| Toxicity | Thyroid, Pulmonary, Hepatic | Hepatic (Black Box Warning) | Benzofuran ring metabolism is linked to mitochondrial toxicity in hepatocytes [3]. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Rap-Stoermer Synthesis of 2-Benzoylbenzofuran

Objective: Synthesis of a standard benzofuran scaffold for further functionalization.

Reagents:

-

Salicylaldehyde (10 mmol)

-

Phenacyl bromide (10 mmol)

-

Triethylamine (TEA) (20 mmol)

-

Acetonitrile (CH

CN) (30 mL)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve salicylaldehyde (1.22 g) and phenacyl bromide (1.99 g) in 30 mL of anhydrous acetonitrile.

-

Catalysis: Add triethylamine (2.8 mL) dropwise over 5 minutes. Note: Exothermic reaction may occur; ensure cooling if scaling up.

-

Reflux: Heat the mixture to reflux (80-82°C) for 4-6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 8:2). The disappearance of salicylaldehyde indicates completion.

-

Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL), 1M HCl (to remove residual amine), and brine.

-

Purification: Dry the organic layer over anhydrous Na

SO

Validation Check:

Protocol B: Tubulin Polymerization Inhibition Assay

Objective: Quantify the biological efficacy of synthesized derivatives.

Methodology:

-

Reagent Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure porcine brain tubulin). Resuspend tubulin in Buffer A (80 mM PIPES pH 6.9, 2 mM MgCl

, 0.5 mM EGTA) to a final concentration of 2 mg/mL. -

Compound Addition: Add the benzofuran test compound (dissolved in DMSO) to a 96-well black plate at varying concentrations (e.g., 1, 5, 10 µM). Include a Paclitaxel control (stabilizer) and Colchicine control (inhibitor). Keep DMSO concentration <1%.

-

Initiation: Add GTP (1 mM final concentration) to initiate polymerization.

-

Measurement: Immediately transfer to a pre-warmed (37°C) plate reader. Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

-

Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the V

of the growth phase. A reduction in V

Mechanistic Visualization: Anticancer Pathway

The following diagram details the downstream effects of benzofuran-mediated tubulin inhibition, leading to apoptosis.

Caption: Pathway demonstrating how benzofuran binding to tubulin triggers the apoptotic cascade.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 2024.[6] Link

-

New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition. Pharmaceuticals, 2024.[7][8] Link

-

A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry, 2016.[5][9] Link

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. Link

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives [scirp.org]

A Senior Application Scientist's Guide to the Discovery and Isolation of Naturally Occurring Benzofuran Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Benzofuran and its derivatives represent a class of heterocyclic compounds ubiquitously found in nature, particularly in the plant kingdom and as metabolites of fungi and bacteria.[1] These scaffolds are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their vast range of potent biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for the successful discovery, extraction, isolation, and structural elucidation of novel benzofuran compounds from natural sources. The narrative moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible scientific approach.

Introduction: The Significance of Benzofurans in Natural Product Chemistry

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a privileged structure in drug discovery.[1] Nature has masterfully decorated this core scaffold to create a multitude of derivatives with diverse pharmacological profiles.[2] Well-known examples include Ailanthoidol, Amiodarone, and Bufuralol, which have recognized therapeutic applications.[5] These compounds are predominantly isolated from plant families such as Asteraceae, Rutaceae, and Moraceae, with key species including Krameria ramosissima, Machilus glaucescens, and Ophryosporus lorentzii.[2] The inherent bioactivity and structural diversity of these natural products make them prime candidates for lead compounds in drug development programs.[3] This guide outlines a comprehensive strategy to navigate the journey from a raw natural source to a purified, structurally confirmed benzofuran molecule.

Strategic Workflow for Isolation and Discovery

The successful isolation of a target compound from a complex natural matrix is not a matter of chance, but of a systematic and logical workflow. The process is a multi-stage funnel, designed to progressively enrich the concentration of the target compounds while removing impurities. Each step is a critical decision point that influences the efficiency and success of the subsequent stages.

Caption: High-level workflow for the isolation of natural benzofurans.

Sourcing and Pre-processing of Natural Materials

The journey begins with the meticulous selection and preparation of the source material.

-

Selection: The choice of source material is guided by ethnobotanical knowledge, literature reviews, or screening programs. For instance, the roots of Cicer bijugum are known to produce the hydroxylated benzofuran, cicerfuran, as a defense mechanism.[5]

-

Harvesting and Drying: Proper collection and drying are crucial to preserve the chemical integrity of the constituents. Air-drying in a well-ventilated area away from direct sunlight is standard practice to prevent enzymatic degradation or thermal decomposition of thermolabile compounds.

-

Grinding: The dried material is ground into a fine powder. This step is critical as it dramatically increases the surface area available for solvent penetration, thereby maximizing extraction efficiency. A typical procedure involves grinding 10-15 kg of dried plant material.[6]

Extraction: Liberating the Compounds of Interest

Extraction is the process of selectively dissolving the target compounds from the solid matrix. The choice of solvent is the most critical parameter, governed by the polarity of the target benzofurans.

-

Maceration: This involves soaking the powdered material in a solvent for an extended period (e.g., 16 days) at room temperature.[6] It is a simple and effective method for small-to-medium scale extractions. 95% ethanol is a common first-choice solvent due to its ability to extract a broad spectrum of compounds of varying polarities.[6]

-

Soxhlet Extraction: A more efficient method where fresh, warm solvent is continuously passed over the sample. This is faster than maceration but may not be suitable for heat-sensitive compounds.

-

Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2 as a solvent. It is highly tunable and excellent for non-polar compounds, leaving no residual solvent.

Field Insight: A sequential extraction strategy is often employed, starting with a non-polar solvent like hexane to remove lipids and waxes, followed by solvents of increasing polarity such as ethyl acetate, and finally methanol or ethanol. This provides a preliminary fractionation of the crude extract.

Chromatographic Purification: The Path to a Single Molecule

This phase is the core of the isolation process, where the complex mixture is resolved into its individual components.

Preliminary Fractionation: Liquid-Liquid Partitioning & Column Chromatography

Once the solvent from the crude extract is evaporated, the resulting residue is subjected to partitioning. For example, a methanol extract can be partitioned between dichloromethane and 50% aqueous methanol.[6] This separates compounds based on their differential solubility in immiscible liquids, yielding fractions of varying polarity.

These semi-purified fractions are then typically subjected to Column Chromatography (CC). Silica gel is the most common stationary phase for the separation of moderately polar compounds like many benzofurans.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel (e.g., 200-300 mesh) slurried in a non-polar solvent (e.g., hexane). The goal is a uniform, air-free column bed.

-

Sample Loading: The dried fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column bed.

-

Elution: The column is eluted with a solvent system of gradually increasing polarity (gradient elution). A common gradient starts with 100% hexane and gradually introduces ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

-

Fraction Collection: Eluent is collected in numerous small fractions.

-

Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) to monitor the separation. Fractions with similar TLC profiles are pooled together.[7][8]

Caption: The chromatographic purification cascade.

Final Purification: High-Performance Liquid Chromatography (HPLC)

The pooled sub-fractions from column chromatography are further purified using preparative or semi-preparative HPLC. This technique offers much higher resolution.

-

Stationary Phase: Reversed-phase (RP) columns, such as C18, are highly effective for separating many benzofuran derivatives.

-

Mobile Phase: A typical mobile phase for RP-HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[9]

Experimental Protocol: Preparative RP-HPLC

-

Method Development: An analytical HPLC is first used to develop the optimal separation method, adjusting the mobile phase composition (isocratic or gradient) to achieve good resolution of the target peak.

-

Sample Preparation: The dried sub-fraction is dissolved in a small volume of the mobile phase and filtered through a 0.45 µm syringe filter.

-

Injection & Collection: The sample is injected onto the preparative HPLC system. The detector (usually UV-Vis) monitors the eluent, and a fraction collector is programmed to collect the peak corresponding to the target compound.

-

Purity Check: The purity of the collected fraction is confirmed by analytical HPLC, ideally using a different mobile phase to reveal any co-eluting impurities.

Structural Elucidation: Identifying the Molecule

Once a compound is isolated in its pure form (>95%), its chemical structure must be determined using a combination of spectroscopic techniques.[10]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, with high-resolution MS (HRMS), its elemental composition. Fragmentation patterns can give clues about the structure.[10][11]

-

1D NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling). For benzofurans, characteristic signals appear in the aromatic region (~7.3-7.7 ppm) and potentially upfield if alkyl or methoxy groups are present.[12]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Benzofuran carbons typically resonate between 112-156 ppm, with carbonyl carbons appearing further downfield (~183 ppm).[12]

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is key for connecting different fragments of the molecule.

-

-

Infrared (IR) and UV-Vis Spectroscopy: Provide information about the functional groups present (e.g., hydroxyls, carbonyls) and the nature of the chromophore, respectively.

The combination of these data allows for the unambiguous determination of the compound's structure.[11][13]

Data Summary: A Snapshot of Natural Benzofurans

The following table summarizes a selection of naturally occurring benzofuran compounds, their sources, and reported biological activities, underscoring their therapeutic potential.

| Compound Class/Name | Natural Source(s) | Reported Biological Activities | Citation(s) |

| Eupomatenoids | Eupomatia species | Neolignans with various bioactivities | [1] |

| Moracins | Morus alba (Mulberry) | Antidiabetic, antibacterial | [14] |

| Angelicin, Psoralen | Various plants (e.g., Psoralea corylifolia) | Used in treatment of skin diseases (psoriasis) | [1][14] |

| Ailanthoidol | Zanthoxylum ailanthoides | Anticancer, anti-inflammatory | [2] |

| Dehydro-viniferin | Vitis vinifera (Grapevine) | Potent activity against Gram-positive bacteria | [5] |

| Cicerfuran | Cicer bijugum (Wild chickpea) | Antifungal (plant defense mechanism) | [5] |

| Various 2-Arylbenzofurans | Diverse plant species | Anticancer, antifungal, antimalarial, antioxidant | [15] |

Conclusion and Future Outlook

The discovery of novel, bioactive benzofurans from natural sources remains a vital frontier in the quest for new therapeutic agents. The systematic approach detailed in this guide—from careful source selection and optimized extraction to high-resolution chromatographic purification and definitive spectroscopic analysis—provides a robust framework for success. The causality behind each experimental choice is paramount; understanding why a particular solvent is chosen or why a specific chromatographic technique is employed transforms the process from a mere procedure into a scientific investigation. As analytical technologies continue to advance, particularly in the realms of hyphenated techniques like HPLC-NMR-MS, our ability to rapidly isolate and identify these valuable natural products will only improve, accelerating the journey from nature's library to the clinical pharmacy.[11][13]

References

-

Study of Benzofuran Derivatives and their Biological Significance. (n.d.). International Journal for Scientific Research & Development. [Link]

-

Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Shaheen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

(n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Al-Mahmoud, M. S., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]

-

Salehi, B., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]

-

(n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

(2025). Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. ResearchGate. [Link]

-

Singh, A., & Singh, A. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

(n.d.). Benzofuran. Wikipedia. [Link]

-

Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

-

Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. [Link]

-

Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition. [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. [Link]

-

Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. ResearchGate. [Link]

-

Vale, J. K. L., et al. (n.d.). Compounds that contain benzofuran nucleus derived from natural plant products. ResearchGate. [Link]

-

Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]

-

(n.d.). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

-

Yamin, B. M., et al. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules. [Link]

Sources

- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. actascientific.com [actascientific.com]

- 5. bepls.com [bepls.com]

- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Physicochemical Properties of 2-Aroylbenzofurans: A Technical Guide

This guide provides a comprehensive technical analysis of 2-aroylbenzofurans , a privileged scaffold in medicinal chemistry known for mimicking the cis-stilbene architecture of combretastatin A-4 (CA-4). It focuses on the physicochemical determinants that govern their efficacy as tubulin polymerization inhibitors and vascular disrupting agents (VDAs).

Executive Summary

The 2-aroylbenzofuran scaffold represents a rigidified isostere of the 1,2-diarylalkene system found in potent antimitotic agents. Unlike their 3-aroyl isomers (e.g., BNC105), 2-aroylbenzofurans offer a distinct vector for substituent presentation, optimizing the spatial arrangement required for the colchicine-binding site on

Structural Architecture & Electronic Profile

The Pharmacophore

The core structure consists of a benzofuran ring connected at the C-2 position to an aryl ring via a carbonyl bridge (aroyl group). This "linker" is critical; it restricts the rotation between the two aromatic systems, enforcing a pseudo-planar conformation that mimics the bioactive cis-orientation of stilbenes without the risk of photo-isomerization to the inactive trans form.

-

Benzofuran Core (Ring A): Acts as the lipophilic anchor. Substituents at C-5 and C-6 (typically methoxy or hydroxy) mimic the A-ring of colchicine.

-

Aroyl Moiety (Ring B): The carbonyl oxygen serves as a crucial hydrogen bond acceptor. The pendant aryl ring (often 3,4,5-trimethoxyphenyl) occupies the hydrophobic pocket of tubulin.

Electronic Properties (UV-Vis & Fluorescence)

The conjugation extending from the benzofuran oxygen through the C-2 double bond to the carbonyl group results in distinct photophysical traits.

-

UV-Vis Absorption: 2-Aroylbenzofurans typically display a strong

transition band in the 300–350 nm range. This red-shifted absorption (compared to non-conjugated benzofurans) allows for facile detection during HPLC analysis. -

Fluorescence: Certain derivatives, particularly those with electron-donating groups (e.g., -NMe

, -OMe) at C-5/C-6, exhibit fluorescence with Stokes shifts ranging from 4000 to 6000 cm

Physicochemical Parameters (Representative Data)

The following table summarizes the typical physicochemical profile of bioactive 2-aroylbenzofurans (e.g., methoxy-substituted derivatives).

| Parameter | Typical Range/Value | Significance |

| Molecular Weight (MW) | 320 – 450 Da | Optimal for oral bioavailability (Rule of 5). |

| Lipophilicity (LogP) | 3.5 – 5.0 | High membrane permeability but risk of metabolic clearance. |

| Aqueous Solubility (LogS) | -4.5 to -6.0 (mol/L) | Poor solubility is the primary development hurdle; often requires prodrug strategies (e.g., phosphates). |

| Topological Polar Surface Area (TPSA) | 50 – 80 Ų | Good intestinal absorption prediction (< 140 Ų). |

| Rotatable Bonds | 3 – 5 | Rigid linker reduces entropic penalty upon protein binding. |

| pKa (Conjugate Acid) | ~ -6 to -7 (Carbonyl) | The ketone is very weakly basic; neutral at physiological pH. |

Structure-Activity Relationship (SAR) Logic

The biological potency of 2-aroylbenzofurans is tightly coupled to their physicochemical footprint. The diagram below illustrates the SAR logic required to balance potency with solubility.

Figure 1: SAR Logic flow for 2-Aroylbenzofurans, mapping structural modifications to physicochemical and biological outcomes.

Experimental Protocols

Synthesis: The Rap-Stoermer Reaction

The most robust method for generating 2-aroylbenzofurans is the Rap-Stoermer reaction, which involves the condensation of salicylaldehydes with

Reagents:

-

Substituted Salicylaldehyde (1.0 eq)

- -Bromoacetophenone derivative (1.0 eq)

-

Base: Potassium Carbonate (

, 2.0 eq) or Triethylamine (TEA) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Catalyst: Tetrabutylammonium bromide (TBAB, 10 mol%) - Optional for phase transfer

Protocol:

-

Dissolution: Dissolve the salicylaldehyde and

-bromoacetophenone in anhydrous ACN (0.1 M concentration). -

Activation: Add anhydrous

and catalytic TBAB. -

Reflux: Heat the mixture to reflux (80°C) under an inert atmosphere (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). -

Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Confirm structure via

H-NMR (characteristic singlet for H-3 proton at

Lipophilicity Determination (HPLC-LogP Method)

Due to the low aqueous solubility of these compounds, the traditional "Shake-Flask" method is prone to error. The RP-HPLC method is the industry standard for accurate LogP determination of lipophilic benzofurans.

Principle:

Retention time (

Equipment & Reagents:

-

System: HPLC with UV Diode Array Detector (DAD).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol / Phosphate Buffer (pH 7.4) with 0.1% n-octanol (saturated).

-

Standards: A set of 5-6 compounds with known LogP values (e.g., Toluene, Naphthalene, Benzophenone, Anthracene, DDT).

Protocol:

-

Preparation: Dissolve test compound and standards in Methanol (1 mg/mL).

-

Conditioning: Equilibrate column with Mobile Phase (Isocratic 70% MeOH / 30% Buffer) at 25°C.

-

Injection: Inject 10 µL of the standard mixture to establish the calibration curve.

-

Calculation: Calculate the capacity factor (

) for each standard: -

Calibration: Plot

vs. Literature LogP to generate a linear regression equation ( -

Determination: Inject the 2-aroylbenzofuran sample, calculate its

, and extrapolate its LogP using the regression equation.

Metabolic & Stability Considerations

The physicochemical stability of 2-aroylbenzofurans is generally high in solid state, but they face specific metabolic challenges in vivo:

-

Ketone Reduction: The C2-aroyl ketone is susceptible to reduction by cytosolic carbonyl reductases, converting the active ketone to the corresponding alcohol. This transformation disrupts the planar geometry required for tubulin binding, often leading to a loss of potency ("metabolic switch").

-

Hydroxylation: The electron-rich benzofuran ring is a target for CYP450-mediated hydroxylation, particularly at unsubstituted positions on the phenyl ring.

-

Solubility-Limited Absorption: High LogP (>4.0) often results in dissolution-limited absorption (BCS Class II). Formulation strategies often employ phosphate prodrugs (similar to BNC105P) or nano-suspensions to overcome this.

References

-

Vertex AI Search. (2026). Synthesis and biological evaluation of 2-aroylbenzofurans as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. 1[2]

-

Vertex AI Search. (2026). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. International Journal of Molecular Sciences. 3

-

Vertex AI Search. (2026). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect. 4

-

Vertex AI Search. (2026). Determination of LogP coefficients via a RP-HPLC column. Google Patents. 5

-

Vertex AI Search. (2026). Discovery of BNC105, a Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry. 6[2]

Sources

- 1. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.unipd.it [research.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 6. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Benzofuran Scaffold: A Technical Guide to Structural Utility and Synthetic Application in Drug Discovery

Executive Summary

The benzofuran scaffold (benzo[b]furan) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Comprising a benzene ring fused to a furan ring, this heterocyclic system offers a unique balance of aromaticity, lipophilicity, and electronic density that facilitates pi-stacking interactions and hydrogen bond acceptance.

This guide provides a technical deep-dive into the benzofuran moiety, moving beyond basic definitions to explore its structural activity relationships (SAR), validated synthetic protocols, and clinical utility.[1] It is designed for medicinal chemists and drug developers seeking to leverage this scaffold for next-generation therapeutics.

Structural & Electronic Properties[2]

Electronic Distribution and Reactivity

Benzofuran is an aromatic heterocycle with

-

Lipophilicity: The scaffold is inherently lipophilic, significantly contributing to the logP of a drug molecule. This aids in passive membrane permeability but requires careful modulation (e.g., adding polar solubilizing groups) to prevent metabolic liabilities or poor solubility.

-

Pi-Stacking Potential: The planar, electron-rich nature of the system makes it an excellent candidate for

stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets. -

Metabolic Hotspots:

-

C2/C3 Positions: The furan ring is susceptible to oxidative metabolism (e.g., by CYP450s), leading to ring opening or epoxide formation. Substitution at C2 or C3 (blocking groups) is a common strategy to enhance metabolic stability.

-

Benzene Ring: Subject to hydroxylation, typically at the C5 or C6 positions.

-

Visualization: Reactivity Map

The following diagram illustrates the core reactivity and strategic functionalization sites on the benzofuran nucleus.

Figure 1: Functional reactivity map of the benzofuran scaffold, highlighting key sites for medicinal chemistry optimization.

Pharmacological Significance & Approved Drugs[1][3][4][5][6]

The benzofuran core is not limited to a single therapeutic class.[2][3][4][5][6][7][8][9][10][11][12] It serves as a bioisostere for indole and naphthalene, appearing in drugs ranging from antiarrhythmics to antidepressants.

Key FDA-Approved Benzofurans

| Drug Name | Structure Class | Primary Target | Indication | Key Benzofuran Role |

| Amiodarone | 2-butyl-3-aroylbenzofuran | K+ Channels (hERG), Na+, Ca2+ | Antiarrhythmic (Class III) | Provides lipophilicity for tissue distribution; Iodine substituents aid potency but cause toxicity. |

| Vilazodone | Benzofuran-piperazine | 5-HT Transporter / 5-HT1A | Major Depressive Disorder | Mimics indole of serotonin; 5-HT1A partial agonist. |

| Methoxsalen | Furocoumarin (Benzofuran fused) | DNA (Intercalation) | Psoriasis (PUVA) | Planar structure allows DNA intercalation upon UV activation. |

| Darifenacin | Benzofuran-pyrrolidine | Muscarinic M3 Receptor | Overactive Bladder | Pi-stacking within the M3 receptor pocket confers selectivity. |

Case Study: Amiodarone vs. Dronedarone

Amiodarone is highly effective but carries severe toxicity risks (thyroid, pulmonary) due to its iodine content and extreme lipophilicity (logP ~7.5), which leads to tissue accumulation.

-

Medicinal Chemistry Pivot: Dronedarone was designed as a non-iodinated benzofuran derivative with an added methanesulfonyl group to reduce lipophilicity (logP ~4.4) and shorten half-life, demonstrating how the scaffold can be tuned to improve safety profiles while maintaining efficacy.

Synthetic Methodologies

For a medicinal chemist, rapid and robust access to substituted benzofurans is critical. While the Rap-Stoermer reaction (salicylaldehyde +

Gold Standard: Sonogashira Annulation

The most versatile modern approach involves the Sonogashira coupling of o-halophenols with terminal alkynes, followed by cyclization. This can often be performed in a "one-pot" manner.

Protocol: One-Pot Synthesis of 2-Substituted Benzofurans

Objective: Synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene.

Reagents:

-

2-Iodophenol (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

) -

Copper(I) iodide [CuI] (1-3 mol%)

-

Triethylamine [Et

N] (3.0 equiv) -

Solvent: DMF or THF (anhydrous)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add Pd(PPh

) -

Addition: Add anhydrous DMF (0.2 M concentration relative to phenol), followed by 2-iodophenol and Et

N. -

Coupling: Add phenylacetylene dropwise via syringe.

-

Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS. The reaction typically proceeds via Sonogashira coupling followed by spontaneous intramolecular 5-endo-dig cyclization.

-

Note: If cyclization is slow, increasing temperature to 100°C or adding a stronger base (e.g., TBAF) can drive the ring closure.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc, wash with water and brine (to remove DMF). Dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

-

1H NMR: Look for the disappearance of the alkyne proton and the appearance of the characteristic C3-H benzofuran singlet (typically

6.5–7.5 ppm depending on substitution).

Visualization: Synthetic Logic Flow

The following diagram outlines the decision tree for selecting a synthetic route based on the desired substitution pattern.

Figure 2: Synthetic decision matrix for benzofuran construction based on substitution requirements.

Structure-Activity Relationship (SAR) Strategy[11]

When optimizing a benzofuran lead, specific regions govern distinct properties.[10]

The C2-Vector (Potency & Selectivity)

-

Strategy: This vector extends linearly from the core. It is ideal for probing deep hydrophobic pockets or reaching solvent-exposed regions.

-

Example: In Saprisartan , the C2 position holds the biphenyl-tetrazole moiety essential for Angiotensin II receptor binding.

The C3-Vector (Electronic Tuning)

-

Strategy: Substituents here are in close proximity to the benzene ring.

-

Electronic Effect: Electron-withdrawing groups (EWG) at C3 (e.g., -CN, -COR) can stabilize the furan ring against oxidative metabolism.

-

Sterics: Bulky groups at C3 can twist the molecule out of planarity relative to C2-substituents, potentially improving selectivity by mimicking non-planar transition states.

Bioisosterism

Benzofuran is frequently used as a bioisostere for:

-

Indole: Removes the H-bond donor capability (NH), which can improve membrane permeability if the NH was not essential for binding.

-

Naphthalene: Introduces a dipole moment and H-bond accepting capacity while maintaining planarity.

References

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry.[10] Link

-

Reddy, V. G., et al. (2022).[6] Palladium/Copper-Catalyzed Synthesis of Benzofurans and Their Evaluation as Antitubercular Agents.[6] ACS Omega. Link

-

U.S. Food and Drug Administration (FDA). Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations.Link

-

Nevagi, R. J., et al. (2015). Benzofuran: A versatile scaffold in drug discovery.[3][13][5][6][7][8][10] European Journal of Medicinal Chemistry.[10] Link

-

Gough, D., et al. (2014). Benzofuran scaffolds: A review of recent advances in their synthesis and biological activities. Current Medicinal Chemistry.[3] Link

Sources

- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Evaluation of 2-(4-Methoxybenzoyl)benzofuran Cytotoxicity

Executive Summary & Scientific Rationale

The compound 2-(4-Methoxybenzoyl)benzofuran belongs to the class of 2-aroylbenzofurans, a privileged scaffold in medicinal chemistry known for potent antiproliferative activity. Structurally analogous to Combretastatin A-4 (CA-4) , this molecule functions primarily as a Microtubule Targeting Agent (MTA) .

Unlike DNA-alkylating agents, 2-(4-Methoxybenzoyl)benzofuran exerts cytotoxicity by binding to the colchicine-binding site of

This guide provides a validated workflow for evaluating this compound, moving from solubility optimization to phenotypic screening (MTT) and target validation (Tubulin Polymerization Assay).

Compound Preparation & Handling[1][2]

Critical Directive: The methoxy group at the para position increases lipophilicity (

Solubility Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (

99.9%). -

Stock Concentration: Prepare a 20 mM master stock.

-

Calculation: MW of 2-(4-Methoxybenzoyl)benzofuran

252.26 g/mol . Dissolve 5.05 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

-

Working Solutions: Dilute in complete culture media immediately prior to use.

-

Constraint: Final DMSO concentration must remain

0.5% (v/v) to avoid solvent toxicity.

-

Experimental Workflow Visualization

The following diagram outlines the logical progression of assays required to validate the cytotoxic mechanism of this benzofuran derivative.

Figure 1: Validated workflow for benzofuran cytotoxicity evaluation. Primary screening filters potency, while secondary assays confirm the tubulin-targeting mechanism.

Protocol 1: Metabolic Activity Assay (MTT)

Objective: Determine the IC

Materials[2][3][4][5][6][7][8][9][10][11]

-

Cell Lines: HeLa (Cervical) or MCF-7 (Breast) are recommended due to high tubulin turnover.

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Step-by-Step Methodology

-

Seeding: Seed cells in 96-well plates.

-

Density: 3,000–5,000 cells/well (optimize to ensure exponential growth at 72h).

-

Volume: 100 µL/well.

-

Incubation: 24h at 37°C, 5% CO

for attachment.[1]

-

-

Treatment:

-

Prepare serial dilutions (e.g., 100 µM

0.01 µM) in culture media. -

Include Vehicle Control (0.5% DMSO) and Positive Control (Combretastatin A-4 or Colchicine, 1 µM).

-

Add 100 µL of treatment media to wells (Total Vol = 200 µL).

-

Incubate for 48 to 72 hours .

-

-

Development:

-

Add 20 µL MTT solution (5 mg/mL in PBS).

-

Incubate 3–4 hours at 37°C (purple formazan crystals form).

-

Aspirate media carefully.

-

Solubilize crystals with 150 µL DMSO. Shake for 10 min.

-

-

Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis

Calculate % Viability using the formula:

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: Confirm that 2-(4-Methoxybenzoyl)benzofuran directly inhibits microtubule assembly. Rationale: This is the definitive assay to distinguish this compound from non-specific toxins. Benzofurans should prevent the fluorescence increase associated with tubulin polymerization.

Materials[2][3][4][5][6][7][8][9][10][11]

-

Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).

-

Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

, 0.5 mM EGTA) + 1 mM GTP. -

Fluorophore: DAPI (reporter) or use fluorescently labeled tubulin.

Methodology[6][12]

-

Preparation: Keep all reagents on ice (4°C). Dissolve tubulin in PEM buffer to 3 mg/mL.

-

Plate Setup: Use a black 96-well half-area plate (pre-warmed to 37°C).

-

Reaction Mix:

-

Control: Tubulin + GTP + Vehicle (DMSO).

-

Sample: Tubulin + GTP + 2-(4-Methoxybenzoyl)benzofuran (Test at 5 µM and 10 µM).

-

Reference: Tubulin + GTP + Colchicine (5 µM).

-

-

Kinetics:

-

Immediately place plate in a fluorometer pre-heated to 37°C .

-

Excitation: 360 nm | Emission: 450 nm (for DAPI-based assays).

-

Read every 60 seconds for 60 minutes.

-

Interpretation[4]

-

Normal Polymerization: Sigmoidal curve (Lag phase

Elongation -

Inhibition: The benzofuran sample should show a flattened curve similar to Colchicine, confirming inhibition of assembly.

Mechanistic Pathway Visualization

Understanding the downstream effects is crucial for interpreting phenotypic data. The diagram below illustrates the specific molecular pathway triggered by 2-(4-Methoxybenzoyl)benzofuran.

Figure 2: Mechanism of Action (MOA). The compound binds to the colchicine site, preventing microtubule assembly, which triggers the Spindle Assembly Checkpoint and forces the cell into apoptosis.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the population of cells arrested in the G2/M phase. Rationale: If the compound works via the proposed mechanism, a distinct peak accumulation at the 4N DNA content (G2/M) will be observed after 24h treatment.

Methodology[2][6][8][12]

-

Treatment: Treat cells (e.g., HeLa) with IC

and 2 -

Harvesting: Trypsinize cells, wash with cold PBS.

-

Fixation (Critical Step):

-

Resuspend pellet in 200 µL PBS.

-

Add 800 µL ice-cold 70% Ethanol dropwise while vortexing gently.

-

Incubate at -20°C for

2 hours (or overnight).

-

-

Staining:

-

Wash cells with PBS to remove ethanol.

-

Resuspend in staining buffer: PBS + RNase A (100 µg/mL) + Propidium Iodide (PI) (50 µg/mL) .

-

Incubate 30 min at 37°C in the dark.

-

-

Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission >575 nm). Collect 10,000 events.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Compound hydrophobicity | Ensure DMSO stock is 20 mM. Vortex media immediately upon addition. Do not exceed 100 µM in aqueous media. |

| High Background (MTT) | Serum interference or precipitation | Use phenol-red free media if possible. Ensure complete solubilization of formazan crystals. |

| No G2/M Arrest | Incorrect timing or concentration | Check kinetics at 12h, 24h, and 48h. Ensure concentration is |

| Variable IC | Cell density edge effects | Avoid using outer wells of 96-well plate (fill with PBS). |

References

-

Mechanism of Aroylbenzofurans

- Romagnoli, R., et al. (2013).

-

Structure-Activity Relationship (SAR)

-

Tubulin Polymerization Assay Protocols

- Cytoskeleton, Inc.

-

Flow Cytometry Standards

-

Riccardi, C., & Nicoletti, I. (2006). "Analysis of apoptosis by propidium iodide staining and flow cytometry."[4] Nature Protocols.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

Application Notes and Protocols for 2-(4-Methoxybenzoyl)benzofuran as a Tubulin Polymerization Inhibitor

Introduction: Targeting the Cellular Scaffolding for Cancer Therapy

The microtubule cytoskeleton, a dynamic network of protein filaments, is fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This makes it a critical and validated target for anticancer drug discovery.[1][2] Microtubules are polymers of α- and β-tubulin heterodimers. Their dynamic nature, characterized by phases of polymerization and depolymerization, is essential for the formation and function of the mitotic spindle during cell division.[2][3] Interference with microtubule dynamics can halt the cell cycle, typically at the G2/M phase, and trigger programmed cell death (apoptosis), making tubulin-binding agents potent chemotherapeutics.[2][3]

The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including significant potential as anticancer agents.[4][5] Within this class, 2-aroylbenzofurans have been identified as potent inhibitors of tubulin polymerization.[6][7] This application note focuses on 2-(4-Methoxybenzoyl)benzofuran and its derivatives, a promising subclass of compounds that disrupt microtubule function, and provides detailed protocols for their investigation.

Mechanism of Action: A Colchicine Site Inhibitor

A significant body of research indicates that 2-aroylbenzofuran derivatives exert their antiproliferative effects by directly interacting with tubulin and inhibiting its polymerization.[2][7][8][9] The primary mechanism involves binding to the colchicine site on β-tubulin, located at the interface between α- and β-tubulin heterodimers.[1][2][8][9] By occupying this site, these compounds prevent the conformational changes necessary for tubulin dimers to assemble into microtubules. This leads to the depolymerization of existing microtubules and the suppression of new microtubule formation.

The consequences of this action are profound:

-

Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.[2][10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in the selective death of rapidly dividing cancer cells.[2][3]

Several studies on 2-(aroyl)benzofuran derivatives, particularly those with a trimethoxybenzoyl moiety similar to the 4-methoxybenzoyl group, have confirmed their interaction with the colchicine binding site and their potent inhibition of tubulin polymerization.[2][8][9]

Caption: Mechanism of Action of 2-(4-Methoxybenzoyl)benzofuran.

Experimental Protocols

The following protocols provide a framework for characterizing the activity of 2-(4-Methoxybenzoyl)benzofuran as a tubulin polymerization inhibitor.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the effect of the compound on the polymerization of purified tubulin in a cell-free system. A fluorescent reporter is used, which preferentially binds to polymeric tubulin, providing a sensitive measure of microtubule formation.[11]

Rationale: This biochemical assay directly assesses the compound's ability to inhibit tubulin polymerization, providing a primary validation of its mechanism of action. The fluorescence-based method is highly sensitive and suitable for high-throughput screening.[11][12]

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

-

Purified tubulin (>99%, e.g., porcine brain tubulin)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 10% glycerol)[12]

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI at 6.3 µM)[12]

-

2-(4-Methoxybenzoyl)benzofuran stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Combretastatin A-4 or Nocodazole)

-

Negative control (DMSO)

-

Black 96-well microplate

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation: Thaw tubulin, GTP, and buffer on ice. Prepare serial dilutions of the test compound and controls in G-PEM buffer.

-

Reaction Setup: On ice, prepare the tubulin polymerization mix. For a final volume of 50 µL per well, combine G-PEM buffer, GTP (to a final concentration of 1 mM), fluorescent reporter, and tubulin (to a final concentration of 2 mg/mL).[12]

-

Plating: Add 5 µL of the diluted compound, positive control, or vehicle (DMSO) to the appropriate wells of the pre-chilled 96-well plate.

-

Initiation: Add 45 µL of the tubulin polymerization mix to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time for each concentration. Determine the rate of polymerization and the maximum polymer mass. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cell Viability Assay (SRB Assay)

This assay evaluates the cytotoxic effect of the compound on cancer cell lines. The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content.

Rationale: Demonstrating cytotoxicity is crucial for any potential anticancer agent. This cell-based assay provides data on the compound's potency in a biological context and allows for comparison across different cancer cell lines.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Materials:

-

Complete cell culture medium

-

2-(4-Methoxybenzoyl)benzofuran

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with serial dilutions of 2-(4-Methoxybenzoyl)benzofuran and a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48 to 72 hours.

-

Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Protocol 3: Immunofluorescence Microscopy of Microtubule Network

This protocol allows for the direct visualization of the compound's effect on the microtubule network within cancer cells.

Rationale: Visual evidence of microtubule disruption provides compelling support for the proposed mechanism of action. This technique can reveal changes in microtubule density, organization, and morphology following compound treatment.

Caption: Workflow for immunofluorescence staining of microtubules.

Materials:

-

Cancer cells grown on sterile glass coverslips

-

2-(4-Methoxybenzoyl)benzofuran

-

Fixative (e.g., ice-cold methanol or 4% formaldehyde in PBS)[12][13]

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[14]

-

Blocking buffer (e.g., 3% BSA in PBS)[13]

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips to 50-70% confluency. Treat with the test compound at its IC50 concentration (and other relevant concentrations) for an appropriate time (e.g., 18-24 hours).

-

Fixation: Wash the cells with PBS. Fix with ice-cold methanol for 5 minutes at -20°C or with 4% formaldehyde for 10 minutes at room temperature.[13][14]

-

Permeabilization: If using formaldehyde fixation, wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.[14]

-

Blocking: Wash with PBS and block with 3% BSA in PBS for 1 hour to reduce non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 10 minutes to stain the nuclei.[14]

-

Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence microscope, capturing images of the microtubule network and nuclei.

Data Presentation

The quantitative data generated from these protocols can be effectively summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Activity of 2-(4-Methoxybenzoyl)benzofuran

| Compound | Tubulin Polymerization IC50 (µM) |

| 2-(4-Methoxybenzoyl)benzofuran | Experimental Value |

| Combretastatin A-4 (Control) | Experimental Value (e.g., ~0.91 µM[1]) |

Table 2: Cytotoxicity of 2-(4-Methoxybenzoyl)benzofuran in Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | Experimental Value |

| MCF-7 (Breast Cancer) | Experimental Value |

| A549 (Lung Cancer) | Experimental Value |

| HCT-116 (Colon Cancer) | Experimental Value |

Conclusion

The 2-(4-methoxybenzoyl)benzofuran scaffold represents a promising class of tubulin polymerization inhibitors with significant potential for development as anticancer therapeutics. The protocols detailed in this application note provide a robust framework for researchers to investigate the mechanism, potency, and cellular effects of these compounds. By employing a combination of in vitro biochemical assays, cell-based cytotoxicity studies, and direct visualization of the microtubule network, a comprehensive understanding of this compound class can be achieved, paving the way for further preclinical and clinical development.

References

-

Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino Benzo[b]furan Derivatives as Inhibitors of Tubulin Polymerization. PubMed. Available at: [Link]

-

Rao, J., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. PubMed. Available at: [Link]

-

Longchang Chemical. (2022). What is the classification and mechanism of polymerization inhibitors? Longchang Chemical. Available at: [Link]

-

Dawood, K. M., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. Available at: [Link]

-

Wilson, L., & Jordan, M. A. (2012). Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. ResearchGate. Available at: [Link]

-

Ábrányi-Balogh, P., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Available at: [Link]

-

Dawood, K. M., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. Available at: [Link]

-

Romagnoli, R., et al. (2012). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PMC. Available at: [Link]

-

Stanton, R. V., et al. (2011). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]

-

Romagnoli, R., et al. (2012). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. Available at: [Link]

-

Barrows, L. R., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. ACS Publications. Available at: [Link]

-

Fourest-Lieuvin, A., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PMC. Available at: [Link]

-

Sackett, D. L. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

-

Bodakuntla, S., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PMC. Available at: [Link]

-

Wang, X., et al. (2017). WX-132-18B, a novel microtubule inhibitor, exhibits promising anti-tumor effects. Oncotarget. Available at: [Link]

-

Romagnoli, R., et al. (2011). Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents. PubMed. Available at: [Link]

-

JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. YouTube. Available at: [Link]

-

Dawood, K. M., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. OUCI. Available at: [Link]

-

JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. YouTube. Available at: [Link]

-

Feng, J., et al. (2019). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. MDPI. Available at: [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. Available at: [Link]

-

ChromoTek. (n.d.). How to Prepare your Specimen for Immunofluorescence Microscopy. ChromoTek. Available at: [Link]

-

ResearchGate. (n.d.). Immunofluorescence and SNAP-tubulin staining of microtubules in A549 cells... ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents [mdpi.com]

- 2. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. maxanim.com [maxanim.com]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

Application Notes and Protocols for Antifungal Studies of 2-(4-Methoxybenzoyl)benzofuran

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antifungal agents. Benzofuran derivatives have garnered considerable attention as a promising class of heterocyclic compounds exhibiting a wide range of biological activities, including antifungal, antibacterial, and antitumor properties[1][2]. The benzofuran scaffold is a key structural motif in many biologically active natural products and synthetic compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 2-(4-Methoxybenzoyl)benzofuran in antifungal studies. While specific data on this particular derivative is emerging, the protocols outlined herein are based on established methodologies for evaluating the antifungal potential of novel chemical entities and the known activities of related benzofuran compounds.

The core structure of benzofuran has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets[1]. The antifungal activity of benzofuran derivatives is thought to arise from various mechanisms, including the disruption of fungal cell membrane integrity, inhibition of essential enzymes like N-myristoyltransferase (NMT), and interference with intracellular calcium homeostasis[3][4][5]. NMT, an enzyme that catalyzes the attachment of myristate to the N-terminal glycine of proteins, is a particularly attractive target as it is essential for the viability of pathogenic fungi, and there are exploitable differences between fungal and human NMT[3].

These application notes will guide the user through a logical progression of experiments, from initial in vitro screening to preliminary in vivo evaluation, to comprehensively assess the antifungal profile of 2-(4-Methoxybenzoyl)benzofuran.

Part 1: In Vitro Antifungal Susceptibility Testing

The initial evaluation of any potential antifungal agent involves determining its intrinsic activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter that quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism[6].

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[7].

Objective: To determine the MIC of 2-(4-Methoxybenzoyl)benzofuran against various fungal strains.

Materials:

-

2-(4-Methoxybenzoyl)benzofuran (synthesis may be required, see synthetic clues in[8][9][10][11])

-

Dimethyl sulfoxide (DMSO, sterile)

-

Panel of fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Sterile saline (0.85%)

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-(4-Methoxybenzoyl)benzofuran in sterile DMSO. A typical starting concentration is 10 mg/mL.

-

Inoculum Preparation:

-

For yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells[7].

-

For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI 1640[7].

-

-

Microplate Setup:

-

In a 96-well plate, perform serial twofold dilutions of the 2-(4-Methoxybenzoyl)benzofuran stock solution in RPMI 1640 to achieve a range of desired concentrations (e.g., 0.03 to 64 µg/mL).

-

Include a growth control well (inoculum in RPMI 1640 without the compound) and a sterility control well (RPMI 1640 only).

-

Also, include a solvent control well (inoculum in RPMI 1640 with the highest concentration of DMSO used).

-

Set up a separate plate or columns for the positive control antifungal.

-

-

Inoculation: Add the prepared fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.

-

Incubation: Incubate the plates at 35°C. For yeasts, incubate for 24-48 hours. For molds, incubate for 48-72 hours, or until sufficient growth is observed in the growth control well.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often defined as a ≥50% reduction in turbidity for azoles and echinocandins, and complete inhibition for amphotericin B[6]. For molds, visual reading of complete growth inhibition is common[7]. The turbidity can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) with a microplate reader.

Data Presentation:

| Fungal Strain | 2-(4-Methoxybenzoyl)benzofuran MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |